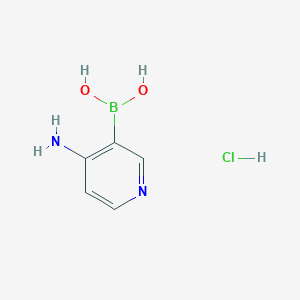
(4-Aminopyridin-3-yl)boronic acid hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(4-Aminopyridin-3-yl)boronic acid hydrochloride” is a chemical compound with the CAS Number: 959904-53-1 . It has a molecular weight of 174.39 .
Synthesis Analysis
Boronic acids, including “(4-Aminopyridin-3-yl)boronic acid hydrochloride”, can be used as building blocks and synthetic intermediates . The preparation of compounds with this chemical group is relatively simple and well known .Molecular Structure Analysis
The IUPAC name for this compound is “4-amino-3-pyridinylboronic acid hydrochloride” and its InChI code is "1S/C5H7BN2O2.ClH/c7-5-1-2-8-3-4(5)6(9)10;/h1-3,9-10H,(H2,7,8);1H" .Chemical Reactions Analysis
Boronic acids, such as “(4-Aminopyridin-3-yl)boronic acid hydrochloride”, have been widely used in various synthetic reactions including metal-catalyzed processes like Suzuki–Miyaura reaction, acid catalysis, asymmetric synthesis of amino acids, and hydroboration .Physical And Chemical Properties Analysis
“(4-Aminopyridin-3-yl)boronic acid hydrochloride” has a molecular weight of 174.39 . More detailed physical and chemical properties were not found in the search results.Wissenschaftliche Forschungsanwendungen
Suzuki-Miyaura Cross-Coupling in Organic Chemistry
- Application Summary : This compound is utilized in Suzuki-Miyaura cross-coupling reactions, which are pivotal for forming carbon-carbon bonds in organic synthesis .
- Methods of Application : The boronic acid acts as a nucleophilic partner in the presence of a palladium catalyst, undergoing transmetalation to form the desired C-C bond .
- Results Summary : The reaction conditions are mild and tolerant of various functional groups, making it a versatile method for synthesizing complex organic molecules .
Sensing Applications in Analytical Chemistry
- Application Summary : Boronic acids, including (4-Aminopyridin-3-yl)boronic acid hydrochloride, are used in the detection of cis-diol-containing biomolecules, such as sugars and glycoproteins .
- Methods of Application : Voltammetric techniques like cyclic and differential pulse voltammetry are employed using electrodes modified with boronic acid to detect substances like D-fructose, D-glucose, and D-mannose .
- Results Summary : These methods enable selective and sensitive detection of analytes, crucial for biomedical applications and diagnostics .
Protein Manipulation in Biochemistry
- Application Summary : Boronic acids are used for protein manipulation, including enzyme inhibition and cell delivery systems .
- Methods of Application : The boronic acid moiety interacts with proteins through covalent interactions with cis-diols present in the side chains of serine or threonine residues .
- Results Summary : This interaction allows for the targeted delivery of molecules to cells and the regulation of protein function, which is beneficial for therapeutic applications .
Material Science for Drug Delivery Systems
- Application Summary : (4-Aminopyridin-3-yl)boronic acid hydrochloride is used in the development of polymers for controlled drug release .
- Methods of Application : The boronic acid is incorporated into polymers that respond to changes in glucose levels, triggering the release of insulin .
- Results Summary : This application is particularly promising for creating smart insulin delivery systems for diabetic patients .
Environmental Science for Pollutant Detection
- Application Summary : The compound is used in the detection of environmental pollutants that contain diol groups .
- Methods of Application : Similar to sensing applications, boronic acids can be used on sensors to detect pollutants in water sources .
- Results Summary : The high selectivity and sensitivity of these sensors make them valuable tools for monitoring and maintaining environmental health .
Glycobiology for Carbohydrate Analysis
- Application Summary : In glycobiology, (4-Aminopyridin-3-yl)boronic acid hydrochloride is crucial for the analysis, separation, and protection of carbohydrates .
- Methods of Application : The boronic acid forms reversible covalent bonds with carbohydrates, facilitating their analysis and purification .
- Results Summary : This technique is essential for understanding carbohydrate structures and functions in biological systems .
These applications demonstrate the versatility and importance of (4-Aminopyridin-3-yl)boronic acid hydrochloride in various scientific fields. The compound’s ability to interact with diols and its stability under a range of conditions make it a valuable tool in research and industry. The outcomes from these applications have significant implications for drug development, environmental monitoring, and the study of biological systems.
Development of HIV-1 Protease Inhibitors
- Application Summary : This compound is used in the development of inhibitors for HIV-1 protease, an enzyme critical for the maturation of the HIV virus .
- Methods of Application : It serves as a precursor in the synthesis of potential inhibitors that can bind to the active site of HIV-1 protease, preventing its action .
- Results Summary : The inhibitors developed using this compound have shown efficacy in inhibiting the replication of the HIV virus in vitro .
Synthesis of PDK1 and Protein Kinase CK2 Inhibitors
- Application Summary : The boronic acid is involved in synthesizing inhibitors for PDK1 and protein kinase CK2, which are implicated in cancer cell growth and survival .
- Methods of Application : Through various organic synthesis techniques, the compound is incorporated into molecules that can selectively inhibit these kinases .
- Results Summary : The resulting inhibitors have demonstrated potential therapeutic effects in preclinical models of cancer .
Ligand-Free Palladium-Catalyzed Suzuki Coupling Reaction
- Application Summary : This boronic acid derivative is used in ligand-free palladium-catalyzed Suzuki coupling reactions, which are more environmentally friendly .
- Methods of Application : The reactions are performed under microwave irradiation, which enhances the reaction rates and yields .
- Results Summary : This method provides an efficient and greener alternative for carbon-carbon bond formation in organic synthesis .
Eigenschaften
IUPAC Name |
(4-aminopyridin-3-yl)boronic acid;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7BN2O2.ClH/c7-5-1-2-8-3-4(5)6(9)10;/h1-3,9-10H,(H2,7,8);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWTNNCFLQICMEL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CN=C1)N)(O)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8BClN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.39 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Aminopyridin-3-yl)boronic acid hydrochloride | |
CAS RN |
959904-53-1 |
Source


|
| Record name | (4-aminopyridin-3-yl)boronic acid hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


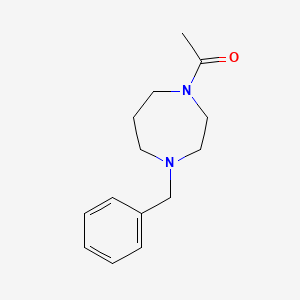
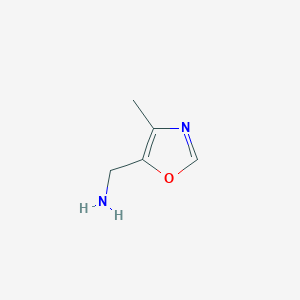
![[2,4'-Bipyridine]-5-carboxylic acid](/img/structure/B1290336.png)





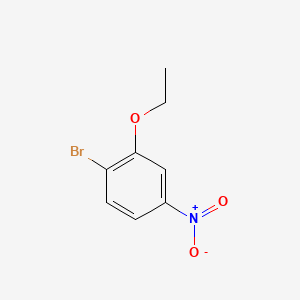

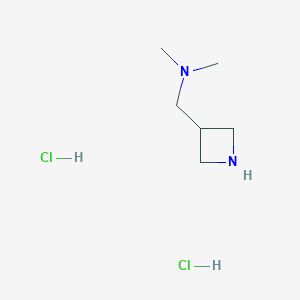
amino}acetic acid](/img/structure/B1290363.png)
